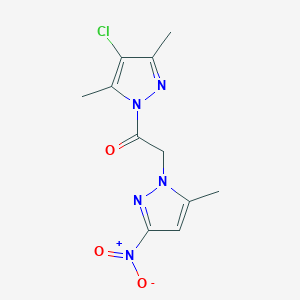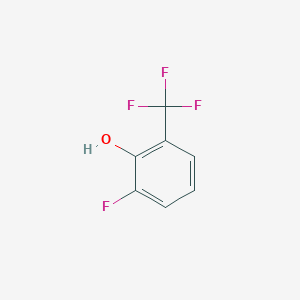
2-Fluoro-6-(trifluoromethyl)phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Fluoro-6-(trifluoromethyl)phenol and related compounds involves complex chemical reactions, often requiring specific reagents and conditions for successful outcomes. For instance, the synthesis of pentafluorophenylxenon(II) fluoroborates, closely related to the compound of interest, is achieved through the reaction of xenon difluoride with tris(pentafluorophenyl)borane, demonstrating the versatility of fluorinated phenols in synthesizing novel cations (Naumann & Tyrra, 1989). Additionally, a convenient synthetic route has been developed for 2,4,6-tris(fluorosulfonyl)phenol, indicating the potential for creating variously substituted fluorophenols under specific conditions (Boiko et al., 2011)(Boiko et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-(trifluoromethyl)phenol and its derivatives has been studied using techniques such as gas-phase electron diffraction. These studies reveal the presence of weak intramolecular hydrogen bonding, which could influence the reactivity and physical properties of the molecule (Vajda & Hargittai, 1993)(Vajda & Hargittai, 1993).
Chemical Reactions and Properties
2-Fluoro-6-(trifluoromethyl)phenol participates in various chemical reactions, highlighting its reactivity and potential for modification. A novel synthesis route involving O-carboxydifluoromethylation and subsequent decarboxylative fluorination has been reported, offering a practical approach for O-trifluoromethylation of phenols (Zhou et al., 2016)(Zhou et al., 2016). Moreover, biocatalytic methods have been developed for the trifluoromethylation of unprotected phenols, demonstrating the compound's versatility in organic synthesis (Simon et al., 2016)(Simon et al., 2016).
Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- The trifluoromethyl (TFM, -CF3) group is a common component in FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in these compounds contributes to their pharmacological activities .
- A specific example of a trifluoromethyl-containing compound is (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1. This compound was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give an intermediate .
-
Organic Chemistry
-
Agricultural Chemistry
-
Medicinal Chemistry
-
Pesticide Chemistry
-
Material Science
Safety And Hazards
Orientations Futures
The future directions for the study and application of “2-Fluoro-6-(trifluoromethyl)phenol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Trifluoromethylated arenes are of interest for agrochemicals, pharmaceuticals, and advanced materials , suggesting potential areas for future research and development.
Propriétés
IUPAC Name |
2-fluoro-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBWKRKZXAQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379225 | |
| Record name | 2-fluoro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)phenol | |
CAS RN |
239135-50-3 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239135-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-dibenzofuranyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1223572.png)
![4-chloro-N-[(phenacylamino)-sulfanylidenemethyl]benzamide](/img/structure/B1223573.png)
![1,2,3,4-Tetrahydroacridine-9-carboxylic acid [2-(3-chloro-4-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1223574.png)
![4-[(2-Hydroxyanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1223575.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-ethyl-1-benzopyran-2-one](/img/structure/B1223577.png)
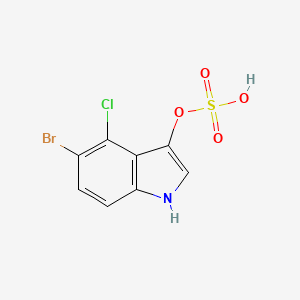
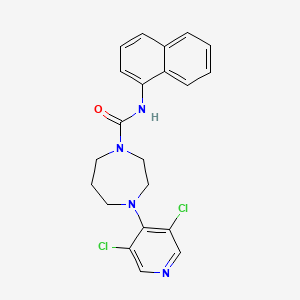
![4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester](/img/structure/B1223587.png)
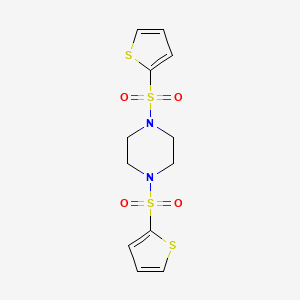
![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide](/img/structure/B1223591.png)
![N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]-4-methoxybenzamide](/img/structure/B1223593.png)
![N'-[2-(4-bromo-2-methylphenoxy)-1-oxoethyl]-2-pyrazinecarbohydrazide](/img/structure/B1223594.png)
![N2,N2-dimethyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223595.png)
